MorHap

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

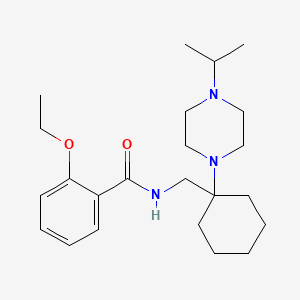

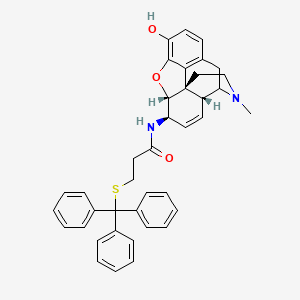

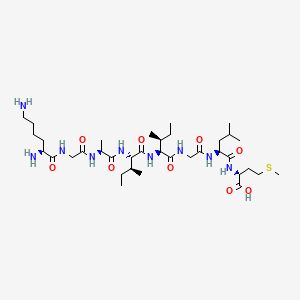

MorHap is synthesized through a series of chemical reactions involving maleimide-thiol chemistry . The compound is typically conjugated to a protein carrier, such as bovine serum albumin (BSA) or tetanus toxoid (TT), to enhance its immunogenicity . The conjugation process involves attaching this compound to the surface lysines of the protein carrier through the N-hydroxysuccinimide portion of a heterobifunctional linker and subsequently attaching the thiol on this compound to the maleimide portion of the cross-linker . This method ensures reproducible hapten densities and high yields .

Chemical Reactions Analysis

MorHap undergoes various chemical reactions, primarily involving conjugation to protein carriers . The maleimide-thiol reaction is a key step in its synthesis, where the thiol group on this compound reacts with the maleimide group on the linker . This reaction is typically carried out under mild conditions to prevent protein precipitation and ensure high yields . The major product formed from this reaction is the this compound-protein conjugate, which is used in vaccine formulations .

Scientific Research Applications

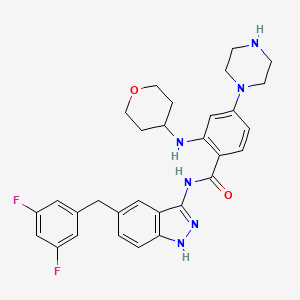

MorHap is extensively used in scientific research for the development of vaccines against opioid abuse . It is conjugated to protein carriers to induce the production of antibodies that can neutralize opioids like heroin and morphine . These vaccines have shown promise in preclinical studies, reducing the addictive effects of opioids and preventing their entry into the brain . Additionally, this compound is used in analytical methods to measure the binding affinities of antibodies to opioids, aiding in the optimization of vaccine formulations .

Mechanism of Action

The mechanism of action of MorHap involves its ability to induce an immune response against opioids . When conjugated to a protein carrier and administered as a vaccine, this compound stimulates the production of antibodies that specifically bind to opioids like heroin and morphine . These antibodies sequester the opioids in the bloodstream, preventing them from crossing the blood-brain barrier and exerting their psychoactive effects . This mechanism helps in reducing the addictive potential of opioids and mitigating their harmful effects .

Comparison with Similar Compounds

MorHap is compared with other morphine-like haptens such as 6-Acthis compound, 6-PrOxyHap, DiAmHap, and DiPrOxyHap . While all these haptens are designed to induce antibodies against opioids, this compound has shown unique properties in terms of its binding affinity and immunogenicity . For instance, antibodies induced by this compound have been found to poorly bind heroin compared to those induced by 6-Acthis compound and 6-PrOxyHap . This highlights the importance of optimizing hapten design for effective vaccine development .

Properties

Molecular Formula |

C39H38N2O3S |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

N-[(4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-tritylsulfanylpropanamide |

InChI |

InChI=1S/C39H38N2O3S/c1-41-23-22-38-30-18-19-31(37(38)44-36-33(42)20-17-26(35(36)38)25-32(30)41)40-34(43)21-24-45-39(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-20,30-32,37,42H,21-25H2,1H3,(H,40,43)/t30-,31+,32?,37-,38-/m0/s1 |

InChI Key |

VJBNBUDWKBTFDH-WUOICLBLSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)NC(=O)CCSC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)